molecular formula C20H20N2O3 B8286379 4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid CAS No. 107433-19-2

4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid

Cat. No. B8286379
Key on ui cas rn: 107433-19-2
M. Wt: 336.4 g/mol
InChI Key: QSAHHFJAWATNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04661603

Procedure details

To a suspension 19.8 g of α-(2,6-dimethyl-4-carboxyphenyl)-2-methyl-5-iodobenzenemethanol, 5.1 g of imidazole, 13.8 g of potassium carbonate and 120 ml of dimethylformamide are added 0.4 g of potassium fluoride and 0.4 g of copper powder, and the mixture is stirred at 135°-140° C. for 30 hours. After cooling, to the reaction mixture is added 240 ml of water and further 0.45 g of sodium sulfide trihydrate. The whole mixture is stirred for 30 minutes. The precipitated copper sulfide is filtered with sellaite under reduced pressure and the filtrate is adjusted to pH 4 with concentrated hydrochloric acid under heating and stirring. The precipitated crystals are collected by filtration, washed with water and dried. Recrystallization from dimethylformamide gives α-(2,6-dimethyl-4-carboxyphenyl)-2-methyl-5-(1-imidazolyl)benzenemethanol, melting at 309°-311° C. with decomposition in high yield.
Name
α-(2,6-dimethyl-4-carboxyphenyl)-2-methyl-5-iodobenzenemethanol
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
sodium sulfide trihydrate
Quantity
0.45 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[C:4]([CH3:11])[C:3]=1[CH:12]([C:14]1[CH:19]=[C:18](I)[CH:17]=[CH:16][C:15]=1[CH3:21])[OH:13].[NH:22]1[CH:26]=[CH:25][N:24]=[CH:23]1.C(=O)([O-])[O-].[K+].[K+].[F-].[K+].O.O.O.[S-2].[Na+].[Na+]>[Cu].O.CN(C)C=O>[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[C:4]([CH3:11])[C:3]=1[CH:12]([C:14]1[CH:19]=[C:18]([N:22]2[CH:26]=[CH:25][N:24]=[CH:23]2)[CH:17]=[CH:16][C:15]=1[CH3:21])[OH:13] |f:2.3.4,5.6,7.8.9.10.11.12|

Inputs

Step One
Name
α-(2,6-dimethyl-4-carboxyphenyl)-2-methyl-5-iodobenzenemethanol
Quantity
19.8 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C(=O)O)C)C(O)C1=C(C=CC(=C1)I)C
Name
Quantity
5.1 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.4 g
Type
reactant
Smiles
[F-].[K+]
Name
copper
Quantity
0.4 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
sodium sulfide trihydrate
Quantity
0.45 g
Type
reactant
Smiles
O.O.O.[S-2].[Na+].[Na+]
Name
Quantity
240 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 135°-140° C. for 30 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling, to the reaction mixture
STIRRING
Type
STIRRING
Details
The whole mixture is stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated copper sulfide is filtered with sellaite under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
under heating
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from dimethylformamide

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C(=O)O)C)C(O)C1=C(C=CC(=C1)N1C=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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